molecular formula C19H21N5O2S B2618436 2-{[1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}-1-(morpholin-4-yl)ethan-1-one CAS No. 872861-88-6

2-{[1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}-1-(morpholin-4-yl)ethan-1-one

Cat. No.: B2618436
CAS No.: 872861-88-6
M. Wt: 383.47
InChI Key: YRXSBSKPYCEVFZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-{[1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}-1-(morpholin-4-yl)ethan-1-one features a pyrazolo[3,4-d]pyrimidine core substituted at position 1 with a 2,4-dimethylphenyl group and at position 4 with a sulfanyl-linked morpholinyl ethanone moiety. This structure is synthesized through nucleophilic substitution reactions, as demonstrated in analogous procedures where pyrazolo[3,4-d]pyrimidine intermediates react with substituted phenacyl chlorides or undergo cyclization in acidic conditions . The morpholine group enhances solubility and bioavailability, while the 2,4-dimethylphenyl substituent contributes to steric and electronic modulation of the core scaffold .

Properties

IUPAC Name

2-[1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-1-morpholin-4-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5O2S/c1-13-3-4-16(14(2)9-13)24-18-15(10-22-24)19(21-12-20-18)27-11-17(25)23-5-7-26-8-6-23/h3-4,9-10,12H,5-8,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRXSBSKPYCEVFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N2C3=C(C=N2)C(=NC=N3)SCC(=O)N4CCOCC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}-1-(morpholin-4-yl)ethan-1-one typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors and continuous flow systems to streamline the process and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

2-{[1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}-1-(morpholin-4-yl)ethan-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-{[1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}-1-(morpholin-4-yl)ethan-1-one has several scientific research applications:

Mechanism of Action

The compound exerts its effects primarily through the inhibition of CDK2/cyclin A2, a key regulator of the cell cycle. By binding to the active site of CDK2, it prevents the phosphorylation of target proteins, thereby halting cell cycle progression and inducing apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare the target compound with structurally related pyrazolo[3,4-d]pyrimidine derivatives, focusing on substituents, molecular properties, and inferred pharmacological attributes.

Compound Substituents Molecular Weight Key Features Reference
Target Compound 1-(2,4-dimethylphenyl), 4-(morpholin-4-yl ethanone sulfanyl) ~424.5 g/mol Balanced lipophilicity (morpholine) and steric bulk (dimethylphenyl).
1-[(2R)-2-Chloro-2-phenylethyl]-6-{[2-(morpholin-4-yl)ethyl]sulfanyl}-N-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine 1-(chlorophenylethyl), 4-amine, 6-(morpholinyl ethyl sulfanyl) 495.04 g/mol Chlorophenylethyl enhances potency; morpholinyl sulfanyl improves solubility.
2-(1-(4-Amino-3-methyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-fluoro-3-(3-fluorophenyl)-4H-chromen-4-one 3-methyl, 4-amino, chromenone fluorophenyl ~462.5 g/mol Methyl and fluorophenyl groups increase lipophilicity; chromenone adds rigidity.
4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)benzenesulfonamide 3-benzenesulfonamide, chromenone fluorophenyl ~594.6 g/mol Sulfonamide improves target binding; fluorophenyl enhances metabolic stability.
1-(2,4-Dimethylphenyl)-4-(4-methylpiperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine 1-(2,4-dimethylphenyl), 4-(4-methylpiperidinyl) ~335.4 g/mol Piperidine substituent increases lipophilicity but reduces solubility.

Key Structural and Functional Comparisons:

Core Modifications: The pyrazolo[3,4-d]pyrimidine core is conserved across all compounds, but substituents at positions 1, 3, 4, and 6 dictate pharmacological profiles. The target compound’s 4-sulfanyl-morpholinyl ethanone group distinguishes it from analogs with piperidinyl (e.g., ) or chromenone (e.g., ) substituents.

Solubility and Bioavailability :

  • Morpholine-containing derivatives (target compound, ) exhibit superior aqueous solubility compared to piperidine () or fully aromatic substituents (). This aligns with morpholine’s role as a hydrogen-bond acceptor and moderate hydrophilicity .

Potency and Selectivity: Bulky substituents like 2,4-dimethylphenyl (target compound) or chlorophenylethyl () enhance target binding via hydrophobic interactions. Conversely, sulfonamide () or amino groups () may improve kinase selectivity through polar interactions.

Metabolic Stability :

  • Fluorinated aryl groups (e.g., ) reduce oxidative metabolism, while morpholine rings (target compound, ) resist CYP450-mediated degradation compared to piperidines .

Research Findings:

  • Synthetic Routes : The target compound’s synthesis parallels methods for analogs, involving condensation of pyrazolo[3,4-d]pyrimidine intermediates with substituted electrophiles (e.g., phenacyl chlorides) .
  • Biological Activity: While explicit data for the target compound is unavailable, morpholine-containing analogs (e.g., ) show improved pharmacokinetics in preclinical models, suggesting similar advantages. Chromenone derivatives (e.g., ) demonstrate potent kinase inhibition, highlighting the impact of substituent choice on target engagement.

Biological Activity

The compound 2-{[1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}-1-(morpholin-4-yl)ethan-1-one is a pyrazolo-pyrimidine derivative with potential biological activity. This article aims to explore its biological activity, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C19H24N4SC_{19}H_{24}N_4S with a molecular weight of approximately 356.49 g/mol. Its structure includes a pyrazolo[3,4-d]pyrimidine core, a morpholine ring, and a sulfanyl group, which may contribute to its biological properties.

PropertyValue
Molecular FormulaC19H24N4S
Molecular Weight356.49 g/mol
IUPAC NameThis compound

Antiviral Activity

Recent studies have indicated that compounds with similar structures exhibit antiviral properties. For instance, pyrazolo-pyrimidine derivatives have shown efficacy against various viral infections by inhibiting viral replication and entry into host cells. The mechanism often involves interaction with viral proteins or cellular receptors crucial for viral entry.

Anticancer Potential

Research has suggested that pyrazolo-pyrimidine derivatives can act as anticancer agents. They may induce apoptosis in cancer cells through various pathways, including modulation of cell cycle regulators and induction of oxidative stress. A study demonstrated that certain derivatives exhibited cytotoxic effects on cancer cell lines with IC50 values in the micromolar range.

The biological activity of the compound can be attributed to its ability to inhibit specific enzymes or receptors involved in disease processes. For example, it may function as a phosphodiesterase inhibitor, leading to increased intracellular cAMP levels and subsequent modulation of various signaling pathways.

Study 1: Antiviral Efficacy

In a recent study evaluating the antiviral efficacy of similar compounds against Ebola virus (EBOV), several derivatives showed significant inhibition of viral entry. The most effective compound had an EC50 value of 0.64 µM, indicating strong antiviral activity compared to standard treatments .

Study 2: Anticancer Activity

Another study focused on the anticancer properties of pyrazolo-pyrimidine derivatives demonstrated that compounds with similar structures induced apoptosis in hepatocellular carcinoma cells. The study reported that these compounds could effectively inhibit tumor growth in vitro and in vivo models .

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis yield of 2-{[1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}-1-(morpholin-4-yl)ethan-1-one?

  • Methodological Answer :

  • Reaction Conditions : Maintain inert atmospheres (e.g., nitrogen) to prevent oxidation and side reactions. Control temperature (e.g., 60–80°C) and pH (neutral to mildly basic) to stabilize intermediates .
  • Solvents : Use polar aprotic solvents like dimethylformamide (DMF) or toluene for improved solubility of aromatic intermediates .
  • Purification : Employ column chromatography (ethyl acetate/hexane gradients) or recrystallization (2-propanol or methanol) to isolate high-purity product .
  • Yield Assessment : Monitor reaction progress via TLC and confirm purity via HPLC (>95% purity threshold) .

Q. What analytical techniques are critical for structural characterization of this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Use 1^1H and 13^{13}C NMR to confirm substituent positions (e.g., 2,4-dimethylphenyl group, morpholine ring) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., expected m/z ~424.5 g/mol) and fragmentation patterns .
  • X-ray Crystallography : Resolve crystal structure to analyze bond angles and intermolecular interactions (e.g., sulfur-morpholine spatial arrangement) .

Q. How can solubility and stability be assessed for in vitro assays?

  • Methodological Answer :

  • Solvent Selection : Test solubility in DMSO (stock solutions) and aqueous buffers (PBS, pH 7.4) for biological assays. Poor aqueous solubility may require formulation with cyclodextrins .
  • Stability Studies : Conduct accelerated stability tests (40°C/75% RH for 4 weeks) with HPLC monitoring to detect degradation products (e.g., sulfanyl group oxidation) .

Advanced Research Questions

Q. What experimental strategies are recommended to evaluate the compound's interaction with kinase targets?

  • Methodological Answer :

  • Enzyme Assays : Use ADP-Glo™ kinase assays to measure inhibition of kinases (e.g., PI3K or mTOR) at varying concentrations (IC50_{50} determination) .
  • Cell-Based Studies : Treat cancer cell lines (e.g., HeLa, MCF-7) and assess apoptosis via flow cytometry (Annexin V/PI staining) or proliferation (MTT assay) .
  • Selectivity Profiling : Screen against kinase panels (e.g., Eurofins KinaseProfiler) to identify off-target effects .

Q. How should researchers resolve contradictions in reported biological activity data for pyrazolo[3,4-d]pyrimidine analogs?

  • Methodological Answer :

  • Comparative Assays : Replicate studies under standardized conditions (e.g., ATP concentration in kinase assays) to minimize variability .
  • Structural Analysis : Compare crystallographic data of analogs to identify critical substituents (e.g., 2,4-dimethylphenyl vs. chlorophenyl groups) influencing target binding .
  • Meta-Analysis : Aggregate data from public databases (ChEMBL, PubChem) to identify trends in structure-activity relationships (SAR) .

Q. What computational approaches can predict the compound's pharmacokinetic properties?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina to model binding poses with target kinases (e.g., ATP-binding pockets) and calculate binding energies .
  • ADME Prediction : Apply SwissADME to estimate logP (lipophilicity), BBB permeability, and CYP450 metabolism .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess conformational stability of the sulfanyl-morpholine linkage in aqueous environments .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.